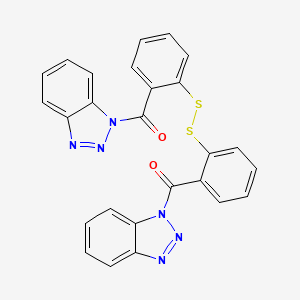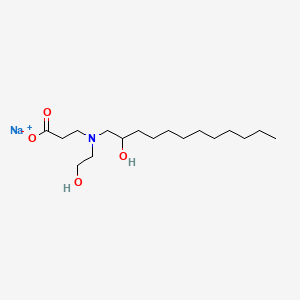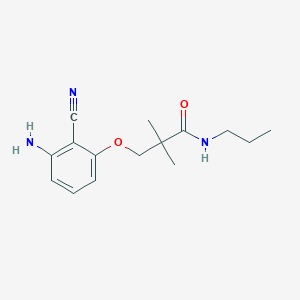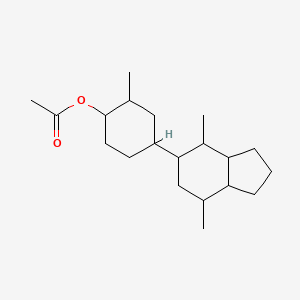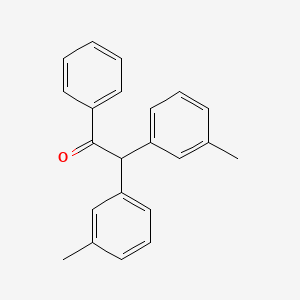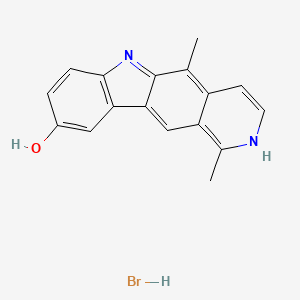
1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide is a chemical compound known for its unique structure and properties It belongs to the class of pyridocarbazoles, which are heterocyclic compounds containing a pyridine ring fused to a carbazole moiety
Preparation Methods
The synthesis of 1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyridocarbazole core, followed by the introduction of methyl groups at specific positions. The final step involves the addition of a hydrobromide group to form the hydrobromide salt. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide can be compared with other similar compounds, such as:
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol: This compound has a similar structure but differs in the position of the methyl groups.
6H-Pyrido(4,3-b)carbazol-8-ol: Another related compound with variations in the position of functional groups. The uniqueness of this compound lies in its specific structural configuration and the resulting properties
Properties
CAS No. |
94200-78-9 |
|---|---|
Molecular Formula |
C17H15BrN2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
1,5-dimethyl-2H-pyrido[4,3-b]carbazol-9-ol;hydrobromide |
InChI |
InChI=1S/C17H14N2O.BrH/c1-9-12-5-6-18-10(2)13(12)8-15-14-7-11(20)3-4-16(14)19-17(9)15;/h3-8,18,20H,1-2H3;1H |
InChI Key |
XOFJGXLNIIWRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)O)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


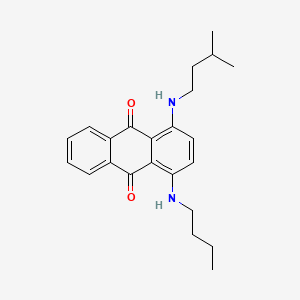
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)
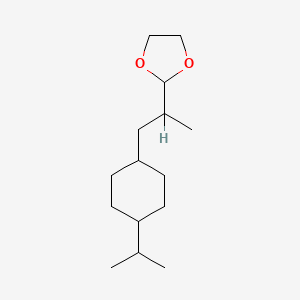
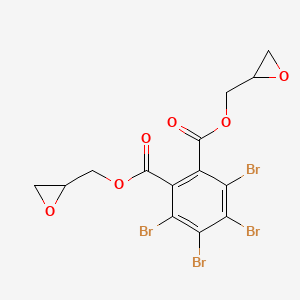
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
